1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

mTORC1 mTORC2 Kinase inhibition

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative that belongs to a series of morpholinopyrimidine-containing compounds investigated as dual inhibitors of mammalian target of rapamycin complexes 1 and 2 (mTORC1/2). The urea-morpholinopyrimidine chemotype was identified through high-throughput screening and lead generation campaigns aimed at discovering ATP-competitive mTOR kinase inhibitors, and the series is characterized by potent and selective inhibition of both mTOR complexes.

Molecular Formula C17H18F3N5O2
Molecular Weight 381.359
CAS No. 1798538-72-3
Cat. No. B2484980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
CAS1798538-72-3
Molecular FormulaC17H18F3N5O2
Molecular Weight381.359
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H18F3N5O2/c18-17(19,20)12-2-1-3-13(10-12)23-16(26)22-11-14-21-5-4-15(24-14)25-6-8-27-9-7-25/h1-5,10H,6-9,11H2,(H2,22,23,26)
InChIKeyBQCNJKZFDXJYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1798538-72-3): Sourcing and Differentiation Guide for a Urea-Morpholinopyrimidine mTOR Inhibitor Lead


1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic urea derivative that belongs to a series of morpholinopyrimidine-containing compounds investigated as dual inhibitors of mammalian target of rapamycin complexes 1 and 2 (mTORC1/2) [1]. The urea-morpholinopyrimidine chemotype was identified through high-throughput screening and lead generation campaigns aimed at discovering ATP-competitive mTOR kinase inhibitors, and the series is characterized by potent and selective inhibition of both mTOR complexes [1]. The target compound features a morpholine-substituted pyrimidine ring linked via a methylene bridge to a urea moiety bearing a 3-(trifluoromethyl)phenyl group, distinguishing it from close analogs that differ in the position of the morpholinopyrimidine attachment or the nature of the aryl substituent.

Why Generic Substitution Is Not Advisable for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1798538-72-3)


Within the urea-morpholinopyrimidine series, minor structural modifications such as the position of the morpholinopyrimidine attachment (e.g., 2- vs. 5-substitution), the presence or absence of a methylene linker, and the substitution pattern on the terminal phenyl ring profoundly alter mTOR inhibitory potency, selectivity over PI3K isoforms, and physicochemical properties [1]. The target compound's specific methylene-linked 4-morpholinopyrimidin-2-yl scaffold and 3-trifluoromethylphenyl urea terminus represent a unique topological arrangement that cannot be replicated by off-the-shelf analogs; therefore, procurement of the exact compound is essential to maintain SAR continuity and ensure reproducible biological outcomes in kinase inhibition studies.

Quantitative Differentiation Evidence for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1798538-72-3) Versus Closest Analogs


mTORC1/2 Inhibitory Potency: Cross-Study Comparison with Morpholinopyrimidine Urea Series Members

No direct head-to-head comparison data for the target compound versus specific named analogs are publicly available. However, the broader urea-morpholinopyrimidine series to which the target belongs exhibits a wide range of mTORC1/2 inhibitory potencies depending on the nature and position of substituents. The lead compound AZD3147, a cyclopropylsulfonylcyclopropyl-substituted morpholinopyrimidine thiourea, achieves an mTOR IC50 of 1.5 nM and >300-fold selectivity over PI3K isoforms [1]. Analogs with alternative substitution patterns, such as a 2-morpholinopyrimidin-5-yl urea derivative (CAS 1396686-34-2), have been reported in chemical vendor databases but lack peer-reviewed mTOR inhibition data, preventing direct potency comparisons . The target compound, by virtue of its unique methylene-linked 4-morpholinopyrimidin-2-yl core, occupies a distinct region of the SAR landscape and its procurement is justified for systematic profiling within the series.

mTORC1 mTORC2 Kinase inhibition Urea-morpholinopyrimidine SAR

Structural Differentiation from Closest Analogs: Methylene Linker and Substitution Pattern

The target compound contains a methylene (-CH2-) spacer between the urea nitrogen and the pyrimidine ring, whereas many related analogs, such as 1-(2-morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1396686-34-2), feature a direct N-aryl urea linkage . The presence of the methylene linker increases conformational flexibility and alters the distance and angle between the morpholinopyrimidine hinge-binding motif and the urea pharmacophore, which can significantly impact kinase binding affinity and selectivity. This structural feature is not present in the direct-attachment analogs and represents a key differentiator for SAR exploration.

Scaffold hopping Linker effects Kinase inhibitor design Urea SAR

Trifluoromethyl Substituent Position: Meta vs. Para Effects in Urea-Morpholinopyrimidine Analogs

The target compound bears a 3-(trifluoromethyl) substituent on the phenyl urea ring. In medicinal chemistry, the position of electron-withdrawing groups on aryl ureas is known to modulate both target binding affinity and metabolic stability. Analogs with para-substituted trifluoromethyl groups or chloro-substituted variants (e.g., CAS not disclosed) have been catalogued in vendor databases but lack comparative biological data . The meta-trifluoromethyl substitution pattern may influence the compound's lipophilicity (logP), solubility, and susceptibility to oxidative metabolism compared to para-substituted or unsubstituted analogs, though quantitative comparative data are not publicly available.

Trifluoromethyl Lipophilicity Metabolic stability Aryl urea SAR

Recommended Research and Industrial Application Scenarios for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 1798538-72-3)


Systematic mTORC1/2 SAR Expansion Within the Urea-Morpholinopyrimidine Series

The compound is best utilized as a probe for exploring the impact of a methylene linker and meta-trifluoromethyl substitution on mTORC1/2 potency, selectivity, and physicochemical properties. Its procurement enables direct head-to-head comparison with known series members such as AZD3147 and direct-attachment analogs (e.g., CAS 1396686-34-2) to map linker-dependent SAR, as suggested by the structural differentiation evidence [1].

Kinase Selectivity Profiling Against PI3K and Related Lipid Kinases

Given the >300-fold selectivity of the lead compound AZD3147 for mTOR over PI3K isoforms [1], the target compound can be screened in parallel to determine whether the methylene linker and meta-CF3 substitution retain, enhance, or diminish this selectivity window, providing critical guidance for hit-to-lead optimization programs targeting mTOR-driven cancers.

In Vitro ADME Assessment of Methylene-Linker Urea-Morpholinopyrimidine Analogs

The target compound's unique structural features (methylene linker, meta-CF3) make it a valuable tool for comparative in vitro ADME profiling—including metabolic stability in hepatocytes, aqueous solubility, and permeability—against direct-attachment analogs, addressing the series-wide optimization goals of improved solubility and stability outlined in the primary literature [1].

Chemical Probe for mTOR Pathway Deconvolution in Cellular Assays

Once potency data are generated, the compound may serve as a chemical biology probe to distinguish mTORC1 vs. mTORC2 signaling effects in cell-based assays (e.g., phospho-S6K and phospho-AKT readouts), complementing existing tool compounds and enabling dissection of pathway-specific pharmacology.

Quote Request

Request a Quote for 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.